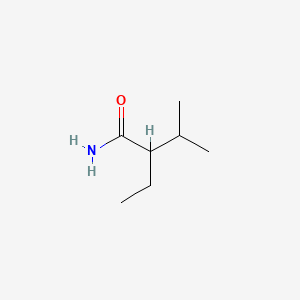
2-Isopropylbutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropylbutyramide is a chemical compound known for its cooling properties. It is widely used in various industries, including food, cosmetics, and pharmaceuticals, due to its ability to provide a cooling sensation without the side effects associated with other cooling agents like menthol . The compound is a white crystalline powder with a mild minty odor and is often used in products such as oral care items, confectionery, and topical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Isopropylbutyramide can be synthesized through the Ritter reaction, which involves the reaction of 2,2-diisopropylpropionitrile with methanol in the presence of an acid . This method is preferred due to its efficiency and the high yield of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory method. The process is optimized to ensure high purity and consistency of the product, which is crucial for its application in sensitive products like food and pharmaceuticals .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isopropylbutyramide primarily undergoes substitution reactions. It can react with various alkylating agents such as borates, carbonates, or phosphates to form different derivatives .
Common Reagents and Conditions: The common reagents used in these reactions include acids for the initial synthesis and alkylating agents for further modifications. The reactions are typically carried out under controlled temperatures to ensure the stability of the compound .
Major Products Formed: The major products formed from these reactions are various derivatives of this compound, which are used in different applications depending on their specific properties .
Wissenschaftliche Forschungsanwendungen
2-Isopropylbutyramide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving amides and their reactions.
Biology: The compound’s cooling properties make it useful in studies related to sensory perception and nerve response.
Industry: In the food industry, it is used as a flavoring agent to provide a cooling sensation in products like chewing gum and candies.
Wirkmechanismus
The cooling effect of 2-Isopropylbutyramide is due to its interaction with the TRPM8 receptor, a cold and menthol receptor found in sensory neurons. When the compound binds to this receptor, it triggers a sensation of coldness, similar to the effect of menthol but without the associated burning or stinging sensations .
Vergleich Mit ähnlichen Verbindungen
Menthol: Known for its strong cooling effect but can cause burning and stinging sensations.
Uniqueness: this compound stands out due to its ability to provide a long-lasting cooling effect without the side effects associated with other cooling agents. This makes it particularly valuable in applications where a mild and sustained cooling sensation is desired .
Eigenschaften
CAS-Nummer |
64037-70-3 |
|---|---|
Molekularformel |
C7H15NO |
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
2-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C7H15NO/c1-4-6(5(2)3)7(8)9/h5-6H,4H2,1-3H3,(H2,8,9) |
InChI-Schlüssel |
MIWKMBLORLMHOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine](/img/structure/B13796313.png)
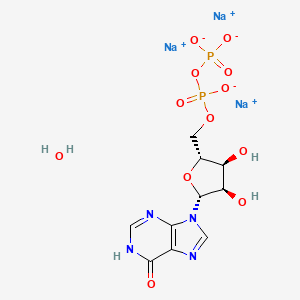

![6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13796349.png)
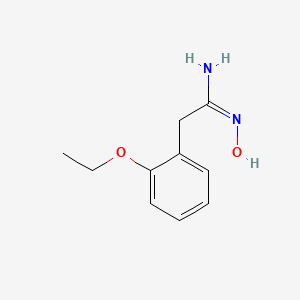
![[(Isopropylimino)dimethylene]bisphosphonic acid](/img/structure/B13796357.png)
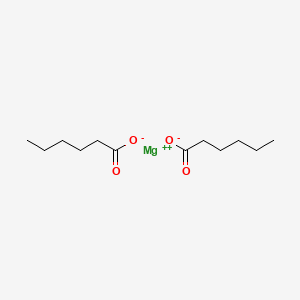
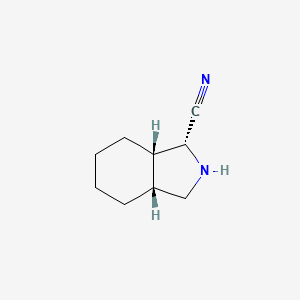
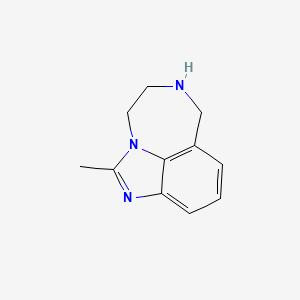

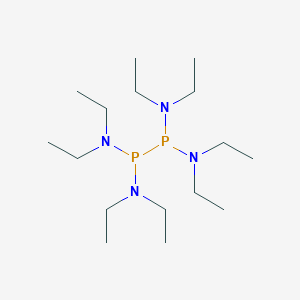
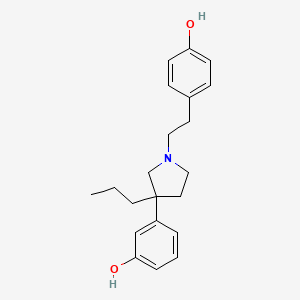
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone](/img/structure/B13796410.png)
![4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13796413.png)
